molecular formula C18H23FINO2 B1672037 8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]- CAS No. 155798-07-5

8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-

Cat. No.: B1672037
CAS No.: 155798-07-5
M. Wt: 427.3 g/mol
InChI Key: HXWLAJVUJSVENX-HFIFKADTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ioflupane I-123 involves several steps, starting with the preparation of the precursor molecule, which is then labeled with radioactive iodine-123. The key steps include:

    Preparation of the precursor:

    Radioiodination: The precursor is then labeled with iodine-123 through an electrophilic substitution reaction. .

Industrial Production Methods: Industrial production of Ioflupane I-123 involves scaling up the synthetic process while maintaining strict quality control. The production process includes:

Chemical Reactions Analysis

Types of Reactions: Ioflupane I-123 primarily undergoes electrophilic substitution reactions during its synthesis. The key reactions include:

Common Reagents and Conditions:

Major Products: The major product of these reactions is the radiolabeled compound Ioflupane I-123, which is used for diagnostic imaging .

Scientific Research Applications

Ioflupane I-123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Ioflupane I-123 exerts its effects by binding selectively to presynaptic dopamine transporters in the brain. The mechanism involves:

Comparison with Similar Compounds

Ioflupane I-123 is unique in its high affinity for dopamine transporters and its use in SPECT imaging. Similar compounds include:

Ioflupane I-123 stands out due to its specific application in SPECT imaging and its ability to provide detailed information about the distribution of dopamine transporters in the brain .

Properties

Key on ui mechanism of action

Iodine-123 labeled ioflupane binds to presynaptic dopamine transporters. When Iodine-123 decays, a gammay ray is emmitted and detected through SPECT.

CAS No.

155798-07-5

Molecular Formula

C18H23FINO2

Molecular Weight

427.3 g/mol

IUPAC Name

methyl (1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-(123I)iodanylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1/i20-4

InChI Key

HXWLAJVUJSVENX-HFIFKADTSA-N

SMILES

COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCCF)C[C@@H]1C3=CC=C(C=C3)[123I]

Canonical SMILES

COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I

Appearance

Solid powder

melting_point

82-83

Key on ui other cas no.

155798-07-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(18F)FP-CIT
(O-methyl-11C)beta-CIT-FP
123I-FP-CIT
2-carbomethoxy-8-(3-fluoropropyl)-3-(4-iodophenyl)tropane
beta-CIT-FP
fluoropropylcarbomethoxyiodophenylnortropane
FP-CIT
FPCIT
I(123)-N-fluoropropyl-2-beta-carbomethoxy-3-(4-iodophenyl)nortropane
I(123)-N-omega-fluoropropyl-2-beta-carbomethoxy-3-beta(4-iodophenyl)nortropane
N-omega-fluoropropyl-2beta-carbomethoxy-3beta-(4-iodophenyl)tropane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-
Reactant of Route 2
8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-
Reactant of Route 3
Reactant of Route 3
8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-
Reactant of Route 4
Reactant of Route 4
8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-
Reactant of Route 5
Reactant of Route 5
8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-
Reactant of Route 6
Reactant of Route 6
8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-

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